[1-[(2,4-Dichlorophenyl)methyl]piperidin-4-yl]methanamine
Overview
Description
[1-[(2,4-Dichlorophenyl)methyl]piperidin-4-yl]methanamine: is a chemical compound with the molecular formula C13H18Cl2N2 It is characterized by the presence of a piperidine ring substituted with a 2,4-dichlorophenylmethyl group and a methanamine group
Mechanism of Action
Target of Action
The primary target of [1-[(2,4-Dichlorophenyl)methyl]piperidin-4-yl]methanamine is the Cannabinoid-1 Receptor (CB1R) . The CB1R is a G protein-coupled receptor located primarily in the central and peripheral nervous system. It plays a crucial role in the regulation of neurotransmitter release, thereby affecting various physiological processes such as pain sensation, mood, and memory .
Mode of Action
This compound interacts with its target, the CB1R, by acting as an antagonist Instead, it blocks the receptor and prevents it from being activated by other compounds, thereby inhibiting the physiological effects mediated by the CB1R .
Biochemical Pathways
Given its target, it is likely to impact theendocannabinoid system , which plays a key role in a wide range of physiological processes, including pain sensation, mood, appetite, and memory .
Pharmacokinetics
It has been suggested that the compound has a desired tpsa value over 90 å 2, a threshold considered to possess a low probability to cross the blood-brain barrier (bbb), indicating it may be peripherally restricted .
Result of Action
The molecular and cellular effects of this compound’s action are largely related to its antagonistic effect on the CB1R. By blocking this receptor, it can inhibit the physiological effects mediated by the CB1R. This has been shown to result in significant weight-loss efficacy in diet-induced obese mice .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with the CB1R . Additionally, the presence of other substances in the environment, such as other drugs or compounds, can potentially impact the compound’s action through drug-drug interactions .
Biochemical Analysis
Biochemical Properties
[1-[(2,4-Dichlorophenyl)methyl]piperidin-4-yl]methanamine plays a significant role in various biochemical reactions. This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptor proteins, influencing their activity. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of enzymes and proteins, leading to changes in biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of specific genes involved in cell growth and differentiation. Additionally, this compound can modulate cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of cellular energy .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as receptors and enzymes, leading to their activation or inhibition. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating enzyme activity and influencing cellular metabolism. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes without significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. This compound interacts with enzymes and cofactors that play essential roles in metabolic processes. For example, it may influence the activity of enzymes involved in the synthesis and degradation of biomolecules, affecting metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, this compound may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s efficacy and overall biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, this compound may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(2,4-Dichlorophenyl)methyl]piperidin-4-yl]methanamine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 2,4-Dichlorophenylmethyl Group: This step involves the alkylation of the piperidine ring with a 2,4-dichlorobenzyl halide under basic conditions.
Attachment of the Methanamine Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-[(2,4-Dichlorophenyl)methyl]piperidin-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a ligand for receptor studies or as a precursor for the synthesis of biologically active molecules.
Medicine
In the field of medicine, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities that could be harnessed for the development of new drugs.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
[1-[(2,4-Dichlorophenyl)methyl]piperidin-4-yl]methanamine: shares structural similarities with other piperidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the 2,4-dichlorophenylmethyl and methanamine groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2/c14-12-2-1-11(13(15)7-12)9-17-5-3-10(8-16)4-6-17/h1-2,7,10H,3-6,8-9,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWVUEGSGMRWNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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